7-Methoxyquinoline-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyquinoline-3-sulfonyl chloride is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxy group at the 7th position and a sulfonyl chloride group at the 3rd position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto the quinoline ring. One common method is the reaction of 7-methoxyquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxyquinoline-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols can be used in the presence of a base (e.g., triethylamine) to facilitate the substitution of the sulfonyl chloride group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the quinoline ring.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
7-Methoxyquinoline-3-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methoxyquinoline-3-sulfonyl chloride and its derivatives involves the interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline-5-sulfonyl Chloride: Another quinoline derivative with similar sulfonyl chloride functionality.
4-Chloro-7-Methoxyquinoline: A related compound with a chloro group instead of a sulfonyl chloride group.
Uniqueness: 7-Methoxyquinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H8ClNO3S |
---|---|
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
7-methoxyquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-8-3-2-7-4-9(16(11,13)14)6-12-10(7)5-8/h2-6H,1H3 |
InChI-Schlüssel |
HVJKKQPFLYSGRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=C(C=C2C=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.